Methanone, (3,4-dimethoxyphenyl)(3,4-dimethylphenyl)-
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Overview
Description
. This compound is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, connected by a carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanone, (3,4-dimethoxyphenyl)(3,4-dimethylphenyl)-, typically involves the Friedel-Crafts acylation reaction. This reaction uses an acid chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Methanone, (3,4-dimethoxyphenyl)(3,4-dimethylphenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methanone, (3,4-dimethoxyphenyl)(3,4-dimethylphenyl)-, has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methanone, (3,4-dimethoxyphenyl)(3,4-dimethylphenyl)-, involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in oxidative stress and cell signaling .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler analog with two phenyl groups connected by a carbonyl group.
3,4-Dimethoxybenzophenone: Similar structure but lacks the methyl groups on the aromatic rings.
3,4-Dimethylbenzophenone: Similar structure but lacks the methoxy groups on the aromatic rings.
Uniqueness
Methanone, (3,4-dimethoxyphenyl)(3,4-dimethylphenyl)-, is unique due to the presence of both methoxy and methyl groups on the aromatic rings. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
116412-96-5 |
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Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-(3,4-dimethylphenyl)methanone |
InChI |
InChI=1S/C17H18O3/c1-11-5-6-13(9-12(11)2)17(18)14-7-8-15(19-3)16(10-14)20-4/h5-10H,1-4H3 |
InChI Key |
KNEJGCIDDAACSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
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